
5-Iodo-2-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2-isopropylpyridine: is a halogenated pyridine derivative with the molecular formula C8H10IN . This compound is characterized by the presence of an iodine atom at the 5-position and an isopropyl group at the 2-position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isopropylpyridine typically involves the iodination of 2-isopropylpyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Iodo-2-isopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of 5-substituted-2-isopropylpyridine derivatives.
Oxidation: Formation of 2-isopropyl-5-pyridyl ketones or acids.
Reduction: Formation of 2-isopropylpiperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Iodo-2-isopropylpyridine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and ligands for catalysis .
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on cellular processes. It is also employed in the development of new pharmaceuticals targeting specific enzymes and receptors .
Medicine: Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of agrochemicals and dyes .
Wirkmechanismus
The mechanism of action of 5-Iodo-2-isopropylpyridine involves its interaction with specific molecular targets. The iodine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The isopropyl group contributes to the compound’s lipophilicity, facilitating its penetration into cells and tissues .
Vergleich Mit ähnlichen Verbindungen
2-Iodopyridine: Similar structure but lacks the isopropyl group.
3-Iodopyridine: Iodine atom at the 3-position instead of the 5-position.
4-Iodopyridine: Iodine atom at the 4-position instead of the 5-position.
Uniqueness: 5-Iodo-2-isopropylpyridine is unique due to the presence of both the iodine atom and the isopropyl group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10IN |
|---|---|
Molekulargewicht |
247.08 g/mol |
IUPAC-Name |
5-iodo-2-propan-2-ylpyridine |
InChI |
InChI=1S/C8H10IN/c1-6(2)8-4-3-7(9)5-10-8/h3-6H,1-2H3 |
InChI-Schlüssel |
NSQODKRRZJUMQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



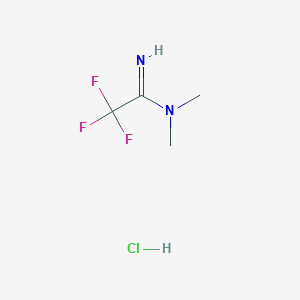
![Bicyclo[4.1.0]heptan-2-ol](/img/structure/B13012480.png)
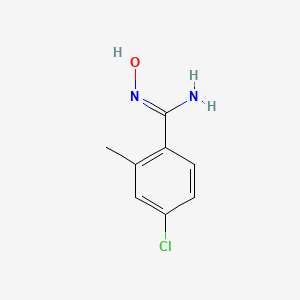
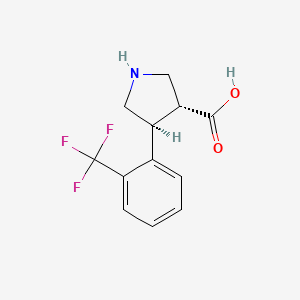
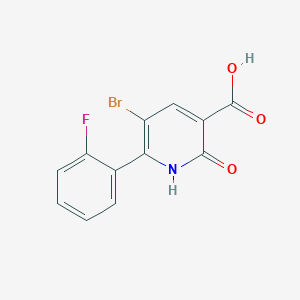
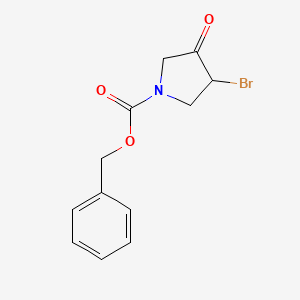
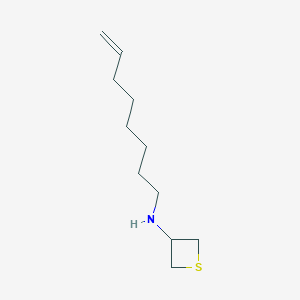
![Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13012523.png)


![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)


